6-(Pyridin-4-yl)pyridazine-3-thiol
Overview
Description
6-(Pyridin-4-yl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a thiol group at the 3-position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with the pi3k/akt pathway , which plays a crucial role in cell cycle progression, apoptosis, and cell growth.
Result of Action
Compounds with similar structures have been found to induce changes in cellular processes, such as cell cycle progression and apoptosis .
Biochemical Analysis
Biochemical Properties
6-(Pyridin-4-yl)pyridazine-3-thiol plays a crucial role in biochemical reactions due to its reactive thiol group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, where the thiol group can undergo oxidation-reduction processes. Additionally, this compound can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their function. For instance, the thiol group in this compound can form disulfide bonds with cysteine residues in enzymes, leading to enzyme inhibition . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)pyridazine-3-thiol typically involves the cyclization of appropriate precursors. Another approach involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines and pyridines.
Scientific Research Applications
6-(Pyridin-4-yl)pyridazine-3-thiol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog without the pyridine ring or thiol group.
Pyridazinone: Contains a keto group instead of a thiol group.
Pyrimidine: Similar structure but with nitrogen atoms at different positions.
Uniqueness
6-(Pyridin-4-yl)pyridazine-3-thiol is unique due to the presence of both a pyridine and pyridazine ring, along with a reactive thiol group. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-pyridin-4-yl-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKKWHCTMIIWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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